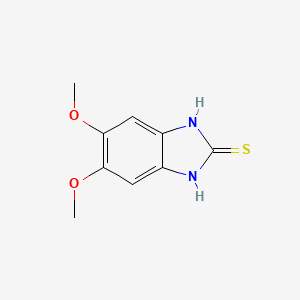

5,6-dimethoxy-1H-benzimidazole-2-thiol

Übersicht

Beschreibung

5,6-Dimethoxy-1H-benzimidazole-2-thiol is a sulfur-containing benzimidazole derivative characterized by methoxy groups at positions 5 and 6 of the benzimidazole core. This compound belongs to a broader class of benzimidazole-2-thiols, which are notable for their versatility in pharmaceutical and agrochemical applications due to their sulfur moiety and aromatic heterocyclic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethoxy-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the benzimidazole ring or the thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Wissenschaftliche Forschungsanwendungen

5,6-Dimethoxy-1H-benzimidazole-2-thiol is a benzimidazole derivative with potential applications in pharmaceutical research and development. Benzimidazole derivatives have a wide range of biological activities, including anthelmintic, antioxidant, and antiparasitic effects .

Chemical Information

- Molecular Formula

- Molecular Weight 210.26 g/mol

- IUPAC Name 5,6-dimethoxy-1,3-dihydrobenzimidazole-2-thione

- CAS Number 74004-74-3

Potential Applications

While specific case studies and data tables focusing solely on this compound are not available in the search results, information on related benzimidazole derivatives suggests potential applications:

- Pharmaceutical Compositions Benzimidazole derivatives can be used as active ingredients in pharmaceutical compositions for preventing and treating central nervous system (CNS) diseases, such as depression, anxiety disorder, bipolar disorder, attention deficit hyperactivity disorder (ADHD), autism, stress-related diseases, psychotic disorders like schizophrenia, neurological diseases like Parkinson's disease, neurodegenerative diseases like Alzheimer's disease, epilepsy, migraine, hypertension, body temperature dysfunction, sleep and circadian rhythm disorders and cardiovascular disease .

- Antioxidant Properties Benzimidazole derivatives may increase glutathione (GSH) levels, potentially offering an antioxidant mechanism through the activation of the Nrf2 pathway and glutamate transporter pathway .

- Antiparasitic Activity Benzimidazole-based compounds have demonstrated promising antimalarial, antileishmanial, and antitrypanosomal activity . Some benzimidazole diamidines target parasitic DNA and can exhibit nanomolar potency against P. falciparum with a high selectivity index .

- Anthelmintic Activity Some benzimidazole derivatives, particularly benzimidazolyl-2-hydrazones with hydroxyl- and methoxy- groups, have shown anthelmintic activity against Trichinella spiralis . Some compounds killed 100% of parasitic larvae after a 24-hour incubation period .

- Drug Impurities Benzimidazole derivatives can also be found as impurities in pharmaceutical products . For example, 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol is an impurity .

Wirkmechanismus

The mechanism of action of 5,6-dimethoxy-1H-benzimidazole-2-thiol involves its interaction with molecular targets through its thiol and methoxy groups. These interactions can modulate various biological pathways, leading to its observed effects. For example, the thiol group can form disulfide bonds with proteins, altering their function and activity . The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in its use as a corrosion inhibitor .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key Structural Analogues :

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol (CAS 97963-62-7): Differs by replacing one methoxy group with a difluoromethoxy substituent.

6(5)-Methoxy-1H-benzimidazole-2-thiol (synthesized by Spence et al., 2018):

- Contains a single methoxy group at position 5 or 4.

- Exhibits a lower molecular weight (212.24 g/mol vs. 242.27 g/mol for the dimethoxy analogue) and reduced steric hindrance, which may enhance solubility in polar solvents .

5,6-Dichloro-1H-benzimidazole-2-thiol (CAS 19462-98-7):

- Chlorine substituents replace methoxy groups, increasing lipophilicity (logP ~2.8 vs. ~1.5 for dimethoxy).

- The electron-withdrawing Cl groups reduce nucleophilicity of the thiol, impacting metal coordination and reactivity .

Key Observations :

- Methoxy groups enhance solubility but may reduce membrane permeability compared to chloro derivatives.

- The thiol (-SH) group enables disulfide bond formation and metal coordination, critical for enzymatic inhibition .

Pharmacological Potential

- Antimicrobial Activity : Benzimidazole-2-thiols with electron-donating groups (e.g., methoxy) exhibit moderate activity against Gram-positive bacteria, likely due to interference with cell wall synthesis .

- Metal Chelation : The sulfur and nitrogen atoms in 5,6-dimethoxy-1H-benzimidazole-2-thiol facilitate coordination with transition metals (e.g., Co²⁺, Cu²⁺), relevant in catalysis or metallodrug design .

Structural Insights

- X-ray crystallography of related compounds (e.g., 5,6-dimethylbenzimidazole derivatives) reveals planar benzimidazole cores stabilized by hydrogen bonding (N–H⋯O), suggesting similar packing behavior for the dimethoxy analogue .

Biologische Aktivität

5,6-Dimethoxy-1H-benzimidazole-2-thiol is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial and anticancer effects, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 198.25 g/mol. Its structure features a benzimidazole core with two methoxy groups at positions 5 and 6, and a thiol group at position 2. This unique substitution pattern influences its solubility, reactivity, and biological activity compared to other benzimidazole derivatives.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains and fungi. The thiol group is believed to play a crucial role in its antimicrobial mechanism by forming disulfide bonds with proteins in microbial cells, thereby altering their function and leading to cell death.

Anticancer Activity

Research has shown that this compound possesses anticancer properties , particularly against breast cancer cell lines such as MCF-7. The mechanism appears to involve interference with tubulin polymerization, which is critical for cell division. In vitro studies have reported moderate antiproliferative activity, suggesting potential therapeutic applications in oncology .

The biological activity of this compound is attributed to its interaction with molecular targets through its thiol and methoxy groups. These interactions can modulate various biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Oxidative Stress Modulation : It has been suggested that the compound can activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress .

Case Study 1: Antiparasitic Activity

A series of benzimidazole derivatives were synthesized and tested for anthelmintic activity against Trichinella spiralis. The results indicated that compounds bearing similar structural features to this compound showed significant effectiveness in killing parasitic larvae .

Case Study 2: Antioxidant Activity

In vitro studies have demonstrated that derivatives of benzimidazole exhibit antioxidant activities by scavenging free radicals such as DPPH and ABTS. This property is crucial for their potential use in therapeutic applications targeting oxidative stress-related diseases .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Significant |

| 5-Methyl-1H-benzimidazole-2-thiol | Low | Low | Moderate |

| Benzimidazole-2-thione | High | Moderate | Low |

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for 5,6-dimethoxy-1H-benzimidazole-2-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of 4,5-dimethoxy-o-phenylenediamine with a sulfur source (e.g., carbon disulfide or thiourea) under acidic conditions. For example:

- Route A : Refluxing 4,5-dimethoxy-o-phenylenediamine with thiourea in HCl yields the thiol via cyclization .

- Route B : Using carbon disulfide in ethanol with KOH under reflux achieves similar results but requires purification via recrystallization .

Key factors affecting yield include:

- Acid Catalyst : HCl vs. H₂SO₄ alters reaction kinetics and byproduct formation.

- Temperature : Prolonged reflux (>8 hours) improves cyclization but risks decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but complicate isolation .

Q. Q2. How is the purity of this compound assessed, and what analytical techniques are prioritized?

Methodological Answer: Purity is validated using:

- HPLC-MS : To detect trace impurities (e.g., unreacted diamine or sulfonic acid derivatives) .

- Elemental Analysis : Confirms stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .

- Melting Point : Sharp melting points (e.g., 210–212°C) indicate high crystallinity .

For structural confirmation:

- ¹H/¹³C NMR : Key signals include the thiol proton (δ 13.5–14.0 ppm, broad) and methoxy groups (δ 3.8–4.0 ppm) .

- IR Spectroscopy : S-H stretch (~2550 cm⁻¹) and C=N/C-S vibrations (1600–1450 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

Methodological Answer: X-ray diffraction (XRD) is critical for identifying tautomeric states:

- Thiol vs. Thione : The S-H bond length (1.34 Å) vs. C=S (1.61 Å) distinguishes tautomers .

- Hydrogen Bonding : Intermolecular S-H⋯N interactions stabilize the thiol form in the solid state .

Case Study : A 2014 XRD analysis of a related benzimidazole-thiol derivative confirmed the thiol tautomer via S-H bond visualization . Refinement using SHELXL (via Olex2) achieved R₁ < 0.05, ensuring reliability .

Q. Q4. What strategies address contradictory spectral data (e.g., NMR vs. IR) for this compound?

Methodological Answer: Contradictions arise from solvent effects, tautomerism, or dynamic processes:

- Solvent Polarity : In DMSO-d₆, thiol proton exchange broadens NMR signals, masking S-H. Use CDCl₃ for sharper peaks .

- Variable-Temperature NMR : Cooling to −40°C slows exchange, resolving obscured signals .

- Complementary Techniques : Pair IR (to confirm S-H presence) with XPS (to quantify sulfur oxidation states) .

Example : A 2017 study resolved discrepancies in a fluorinated benzimidazole by correlating ¹⁹F NMR shifts with DFT-calculated tautomer energies .

Q. Q5. How can computational methods optimize synthetic routes for derivatives of this compound?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., transition states for cyclization) and thermodynamic stability of intermediates .

- Docking Studies : Guide functionalization for biological activity. For example, adding aryl-thiazole groups enhances binding to kinase targets (ΔG = −9.2 kcal/mol) .

- QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction yields .

Case Study : A 2020 study used DFT to identify optimal catalysts for Suzuki-Miyaura coupling of brominated benzimidazoles, achieving 92% yield .

Eigenschaften

IUPAC Name |

5,6-dimethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-7-3-5-6(4-8(7)13-2)11-9(14)10-5/h3-4H,1-2H3,(H2,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPIIYXJGWHOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=S)N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.